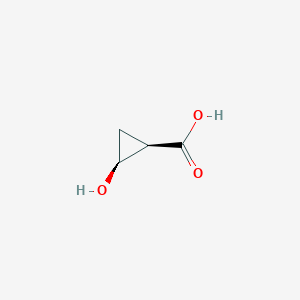
Cis-2-hydroxycyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-2-hydroxycyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C4H6O3 It is a hydroxycarboxylic acid, characterized by the presence of a hydroxyl group (-OH) and a carboxyl group (-COOH) attached to a cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cis-2-hydroxycyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclopropane derivatives with appropriate reagents to introduce the hydroxyl and carboxyl groups. For instance, the synthesis can start with methyl 1-hydroxy-1-cyclopropane carboxylate, which undergoes hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction environments to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions
Cis-2-hydroxycyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclopropanone derivatives, while reduction of the carboxyl group can produce cyclopropanol derivatives.
Wissenschaftliche Forschungsanwendungen
Cis-2-hydroxycyclopropane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of cis-2-hydroxycyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups play crucial roles in its reactivity and binding to enzymes or receptors. These interactions can modulate biological processes, making the compound valuable in biochemical and pharmacological research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hydroxy-1-cyclopropanecarboxylic acid: Similar in structure but differs in the position of the hydroxyl group.
Cyclopropanecarboxylic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Cis-2-aminomethylcyclopropane carboxylic acid: Contains an amino group instead of a hydroxyl group, leading to different chemical and biological properties.
Uniqueness
Cis-2-hydroxycyclopropane-1-carboxylic acid is unique due to its specific arrangement of functional groups on the cyclopropane ring
Eigenschaften
Molekularformel |
C4H6O3 |
|---|---|
Molekulargewicht |
102.09 g/mol |
IUPAC-Name |
(1R,2S)-2-hydroxycyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C4H6O3/c5-3-1-2(3)4(6)7/h2-3,5H,1H2,(H,6,7)/t2-,3+/m1/s1 |
InChI-Schlüssel |
SHFNREFETDKOIF-GBXIJSLDSA-N |
Isomerische SMILES |
C1[C@H]([C@H]1O)C(=O)O |
Kanonische SMILES |
C1C(C1O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


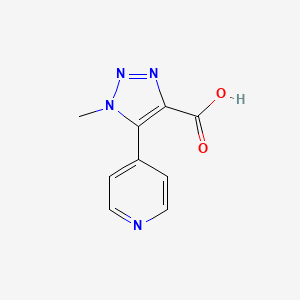
![Bicyclo[3.2.0]heptane-6-carbaldehyde](/img/structure/B15241783.png)
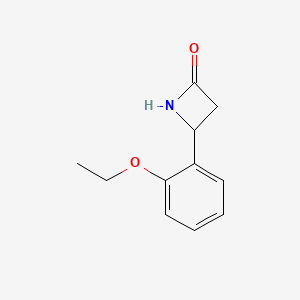
![1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15241792.png)
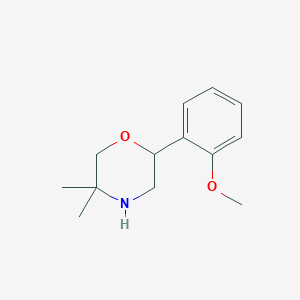
![2-amino-5H,7H,8H-thiopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15241810.png)
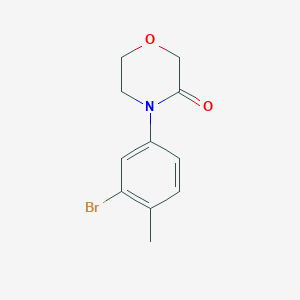
![5-Amino-3-bromo-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B15241821.png)

![1-[(4-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15241842.png)


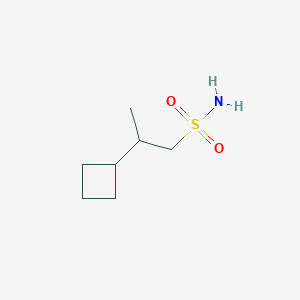
![3-Bromo-6-ethyl-7-hydroxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15241865.png)
